molecular formula C6H7NO2S B1316730 2-(1,3-Dioxolan-2-yl)thiazole CAS No. 24295-04-3

2-(1,3-Dioxolan-2-yl)thiazole

Cat. No. B1316730
Key on ui cas rn: 24295-04-3
M. Wt: 157.19 g/mol
InChI Key: OIRJZETZODTGOD-UHFFFAOYSA-N
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Patent
US09227951B2

Procedure details

To a solution of 2-(1,3-dioxolan-2-yl)thiazole (65 g, 0.41 mol) in THF (900 mL) under nitrogen was slowly added n-BuLi (180 mL, 2.5 M in hexanes) at −78° C. The mixture was stirred at −78° C. for 2 h, and then solid dry ice was added. The solution was then warmed to rt and stirred overnight. Hydrochloric acid (2 N) was added to the solution until pH<4. The mixture was then extracted with ether (5×300 mL). Combined organic phases were washed with water (200 mL), brine (200 mL), dried (Na2SO4), and concentrated to give a yellow solid. This solid was then rinsed with petroleum ether to give 2-(1,3-dioxolan-2-yl)thiazole-5-carboxylic acid (72.5 g, 87%). 1H NMR (dmso-d6, 400 MHz) δ 13.70 (s, 1H), 8.36 (s, 1H), 6.10 (s, 1H), 4.06 (m, 4H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[Li]CCCC.[C:16](=[O:18])=[O:17].Cl>C1COCC1>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[S:7][C:8]([C:16]([OH:18])=[O:17])=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
O1C(OCC1)C=1SC=CN1
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then warmed to rt
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether (5×300 mL)
WASH
Type
WASH
Details
Combined organic phases were washed with water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
This solid was then rinsed with petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(OCC1)C=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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